molecular formula C23H26N2O2 B061492 1-氮杂双环[2.2.2]辛-8-基 (1S)-1-苯基-3,4-二氢-1H-异喹啉-2-羧酸酯 CAS No. 180272-14-4

1-氮杂双环[2.2.2]辛-8-基 (1S)-1-苯基-3,4-二氢-1H-异喹啉-2-羧酸酯

货号 B061492
CAS 编号: 180272-14-4
分子量: 362.5 g/mol
InChI 键: FBOUYBDGKBSUES-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate, also known as IQNP, is a selective ligand for the muscarinic acetylcholinergic receptor (mAChR) (McPherson et al., 1995).

Synthesis Analysis

The synthesis of various derivatives of this compound involves complex processes such as resolution of optical isomers, preparation of E and Z isomers through stannylation and flash column chromatography, and iodination techniques (Rzeszotarski et al., 1984).

Molecular Structure Analysis

This compound consists of multiple stereoisomers, and its structure is characterized by a high affinity for muscarinic receptors. The specificity of isomers for mAChR subtypes has been studied in detail (Nanjappan, Ramalingam & Nowotnik, 1992).

Chemical Reactions and Properties

The chemical properties of 1-azabicyclo[2.2.2]oct-8-yl derivatives involve interactions with mAChR and demonstrate high receptor subtype specificity, making them attractive candidates for imaging cerebral and cardiac mAChR receptor densities (McPherson et al., 1995).

Physical Properties Analysis

The physical properties, particularly the biodistribution of the compound and its derivatives, have been studied. These compounds demonstrate high uptake and retention in mAChR rich areas of the brain, with variations among different isomers (McPherson et al., 1993).

Chemical Properties Analysis

The chemical properties of this compound are characterized by its selectivity and specificity to muscarinic receptors. Different isomers of this compound show varying affinities to different mAChR subtypes, influencing their potential use in imaging and therapeutic applications (McPherson et al., 1995).

科学研究应用

  1. 药物合成中的不对称氢化

    • Ruzic 等人(2012 年)开发了一种不对称氢化工艺,用于将 1-苯基-3,4-二氢异喹啉的盐酸盐还原为制备索利那新的关键中间体 (Ruzic 等人,2012)
  2. 药物杂质的表征

    • Chavakula 等人(2014 年)鉴别和表征了索利那新琥珀酸盐的潜在立体异构体和 N-氧化物杂质,涉及 1-氮杂双环[2.2.2]辛-8-基 (1S)-1-苯基-3,4-二氢-1H-异喹啉-2-羧酸酯 (Chavakula 等人,2014)
  3. 在放射成像和毒蕈碱受体研究中的应用

    • McPherson 等人(1995 年)探索了 1-氮杂双环[2.2.2]辛-3-基 α-羟基-α-苯基乙酸酯衍生物作为毒蕈碱乙酰胆碱受体的配体,显示出对脑和心脏毒蕈碱受体密度进行成像的潜力 (McPherson 等人,1995)
  4. 用于放射性药物的放射性碘衍生物的合成

    • Rzeszotarski 等人(1984 年)合成了 1-氮杂双环[2.2.2]辛-3-基 α-羟基-α-苯基乙酸酯的衍生物,以潜在用作放射性药物,表明定位于毒蕈碱受体高度集中的器官 (Rzeszotarski 等人,1984)
  5. 精神分裂症中认知缺陷的潜在治疗方法

    • Wishka 等人(2006 年)的一项研究发现 N-[(3R)-1-氮杂双环[2.2.2]辛-3-基]呋并[2,3-c]吡啶-5-甲酰胺是 α7 神经元烟碱乙酰胆碱受体的强效激动剂,可能有助于治疗精神分裂症中的认知缺陷 (Wishka 等人,2006)
  6. 抗菌和抗癌活性

    • Kayarmar 等人(2014 年)合成了新型 7-氮杂双环[4.2.0]辛-1,3,5-三烯-8-酮并评估了它们的抗菌和抗癌活性,证明了它们作为抗菌剂和抗癌剂的潜力 (Kayarmar 等人,2014)

未来方向

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is a significant interest in further exploring the potential applications of this compound.

属性

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOUYBDGKBSUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432404, DTXSID70861463
Record name AGN-PC-00BQTH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

CAS RN

180272-14-4
Record name AGN-PC-00BQTH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 30 ml toluene solution containing 0.70 g of ethyl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate and 0.41 g of 3-quinuclidinol, 0.03 g of sodium hydride (60%) was added. The resulting mixture was stirred at 140° C. for 2 days while removing the ethanol formed. The reaction mixture was cooled to room temperature, brine was added, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. The resulting residue was purified by silica gel column chromatography (chloroform:methanol=10:1→chloroform:methanol:28% aqueous ammonia=10:1:0.1), thereby 0.11 g of 3-quinuclidinyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate was obtained as yellow oil. The resulting oil was dissolved in 10 ml of ethanol, followed by the addition of 27 mg of oxalic acid. Then, the solvent was removed under reduced pressure. The resulting solid was recrystallized from isopropanol and isopropyl ether, thereby 0.08 g of 3-quinuclidinyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate monooxalate was obtained as colorless crystals.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 5
Reactant of Route 5
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 6
Reactant of Route 6
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

Citations

For This Compound
5
Citations
MM Annapurna, G Sowjanya, MS Naidu, D Lohithasu - Chem Sci Trans, 2014 - Citeseer
An isocratic reversed-phase liquid chromatographic method was developed and validated for the determination of Solifenacin succinate. Chromatographic separation was achieved on …
Number of citations: 17 citeseerx.ist.psu.edu
RP Shaik, SB Puttagunta… - International …, 2014 - downloads.hindawi.com
A new, accurate, precise, and robust HPLC method was developed and validated for the determination of solifenacin in tablet dosage form. The chromatographic separation was …
Number of citations: 17 downloads.hindawi.com
JA Kaduk, JW Reid, K Zhong, AM Gindhart… - Powder …, 2015 - cambridge.org
The crystal structure of solifenacin hydrogen succinate [C23H27N2O2(HC4H4O4)] has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using …
Number of citations: 5 www.cambridge.org
WG Ammari - Tropical Journal of Pharmaceutical Research, 2015 - ajol.info
Purpose: The current work validated a high performance liquid chromatography-tandem mass spectrometric (HPLC-MS/MS) bioassay method developed in-house for the quantitation of …
Number of citations: 4 www.ajol.info
SB Puttagunta, RP Shaik, CK Bannoth… - Journal of Analytical …, 2014 - Springer
Background Solifenacin succinate is a competitive muscarinic acetylcholine receptor antagonist used in the treatment of overactive bladder with or without urge incontinence. Methods …
Number of citations: 19 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。